4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound with a molecular formula of and a molecular weight of 428.4 g/mol. This compound features a phthalazinone core structure modified by oxadiazole and benzodioxole moieties, which contribute to its potential biological activities. The compound is classified under the category of heterocyclic compounds, specifically those containing oxadiazole and phthalazine derivatives.
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multi-step reactions that include cyclization and functional group transformations.
The molecular structure of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can be represented using various structural formulas:
O=c1c2ccccc2c(-c2nc(-c3ccc4c(c3)OCO4)no2)nn1-c1ccc(F)cc1This notation provides insight into the arrangement of atoms within the molecule. The compound features:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is not fully elucidated but is believed to involve:
The physical and chemical properties of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one are summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 428.4 g/mol |
| Molecular Formula | |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Variable |
These properties suggest that the compound may exhibit moderate solubility in organic solvents but limited solubility in water.
The scientific applications of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one include:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2